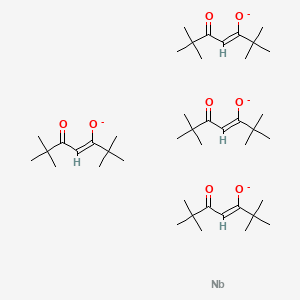
niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex organometallic compound that combines the transition metal niobium with an organic ligand. Niobium, identified by its atomic number 41, is a soft, grey, crystalline, ductile transition metal in the periodic table . The organic ligand, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, is a derivative of heptenone, characterized by its unique structure and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of niobium pentachloride with the organic ligand under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process involves the following steps:
- Dissolution of niobium pentachloride in THF.
- Addition of the organic ligand to the solution.
- Stirring the mixture at a specific temperature, usually around 0-25°C, for several hours.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods
Industrial production of niobium compounds, including this compound, often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides, which are useful in catalysis and other applications.
Substitution: The organic ligand can be substituted with other ligands, leading to the formation of different niobium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions include niobium oxides, reduced niobium complexes, and substituted niobium compounds. These products have diverse applications in catalysis, materials science, and other fields .
科学的研究の応用
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its anti-cancer properties and potential use in drug delivery systems.
作用機序
The mechanism of action of niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its interaction with specific molecular targets and pathways. The compound can bind to metal centers in enzymes, altering their activity and leading to various biological effects. In catalysis, the niobium center facilitates the activation of substrates, promoting chemical transformations through coordination and electron transfer mechanisms .
類似化合物との比較
Similar Compounds
Similar compounds include other niobium complexes with different organic ligands, such as niobium pentachloride complexes and niobium alkoxides .
Uniqueness
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its specific ligand structure, which imparts distinct reactivity and properties. The presence of the (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligand enhances the compound’s stability and solubility, making it suitable for various applications in research and industry .
特性
分子式 |
C44H76NbO8-4 |
|---|---|
分子量 |
826.0 g/mol |
IUPAC名 |
niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/4C11H20O2.Nb/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/p-4/b4*8-7-; |
InChIキー |
WYTIGJVEVROCSD-DNSQIVDOSA-J |
異性体SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Nb] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


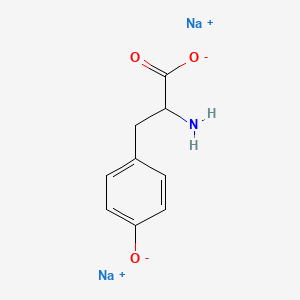
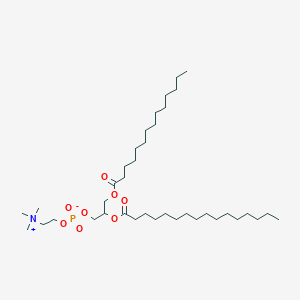
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
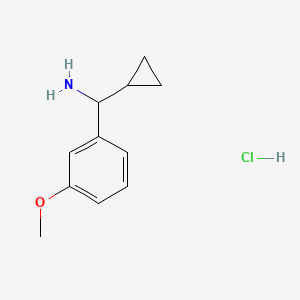
![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)
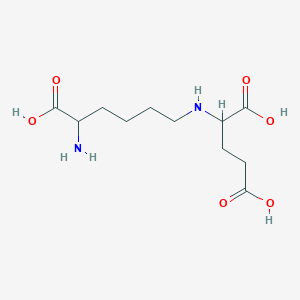
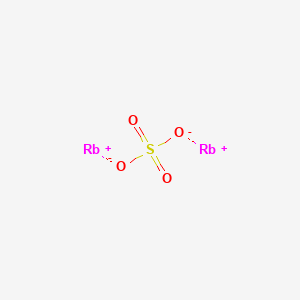
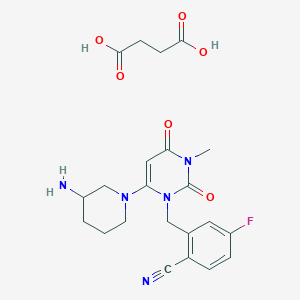
![8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)
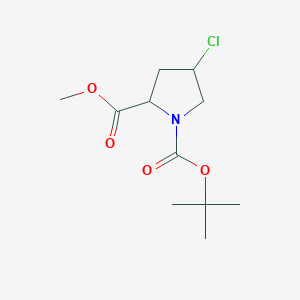

![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)

